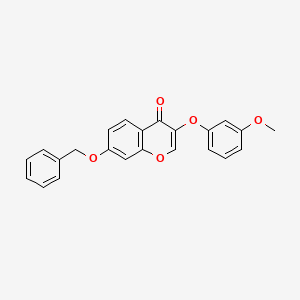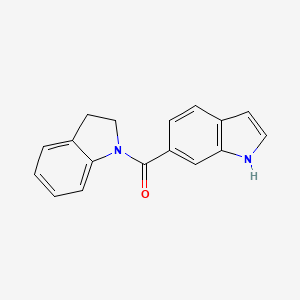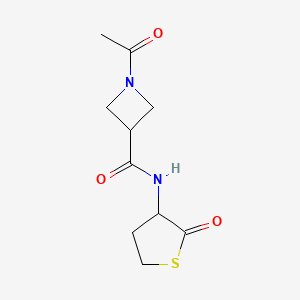
7-(benzyloxy)-3-(3-methoxyphenoxy)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(benzyloxy)-3-(3-methoxyphenoxy)-4H-chromen-4-one, commonly referred to as BMPO, is a chromenone compound that has been studied extensively due to its potential applications in various scientific research fields. BMPO is an organic compound with a molecular formula of C19H16O4, and it is a yellow solid at room temperature. BMPO has been studied for its potential applications in drug development, cancer research, and organic synthesis.
Mécanisme D'action
The mechanism of action of BMPO is not yet fully understood. It is believed that BMPO acts as an inhibitor of certain enzymes involved in the synthesis of other compounds, such as cyclooxygenases and lipoxygenases. In addition, BMPO has been shown to inhibit the growth of certain types of cancer cells by blocking the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects
BMPO has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BMPO can inhibit the growth of certain types of cancer cells, as well as inhibit the activity of certain enzymes involved in the synthesis of other compounds. In addition, BMPO has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BMPO in laboratory experiments include its low cost, ease of synthesis, and its ability to inhibit the growth of certain types of cancer cells. The limitations of using BMPO in laboratory experiments include its lack of specificity for certain enzymes and its potential to cause side effects in humans.
Orientations Futures
Future research on BMPO should focus on further elucidating its mechanism of action, as well as exploring its potential applications in drug development and cancer research. Additionally, further research should be conducted to determine the potential side effects of BMPO in humans. Finally, further research should be conducted to explore the potential of BMPO as a catalyst for the synthesis of other compounds.
Méthodes De Synthèse
BMPO can be synthesized through a variety of methods, including a two-step synthesis route involving the condensation of benzyloxyacetaldehyde and 3-methoxyphenol in the presence of an acid catalyst. The reaction is carried out at room temperature and yields BMPO as a yellow solid. Other methods of synthesis have been proposed, such as the reaction of benzyloxyacetaldehyde and 3-methoxyphenol in the presence of a base catalyst, or the reaction of benzyloxyacetaldehyde and 3-methoxyphenol in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
BMPO has been studied extensively for its potential applications in drug development, cancer research, and organic synthesis. In drug development, BMPO has been studied for its ability to inhibit the growth of certain types of cancer cells. In cancer research, BMPO has been studied for its ability to inhibit the growth of certain types of cancer cells. In organic synthesis, BMPO has been studied for its ability to catalyze the synthesis of other compounds.
Propriétés
IUPAC Name |
3-(3-methoxyphenoxy)-7-phenylmethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5/c1-25-17-8-5-9-19(12-17)28-22-15-27-21-13-18(10-11-20(21)23(22)24)26-14-16-6-3-2-4-7-16/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWTYGGSGCLOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenoxy)-7-phenylmethoxychromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methoxyphenyl)ethyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6502461.png)
![(2Z)-6-hydroxy-4-methyl-7-[(2-methylpiperidin-1-yl)methyl]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502463.png)
![(2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6502470.png)
![(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502478.png)
![(2Z)-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502484.png)
![3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole](/img/structure/B6502499.png)
![1-(2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide](/img/structure/B6502505.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6502513.png)
![3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one](/img/structure/B6502521.png)



![7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one](/img/structure/B6502571.png)
![(2Z)-2-[(furan-2-yl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502573.png)